(6-Fluoro-1H-indazol-5-yl)methanol

Physicochemical profiling N-alkylation reactivity Indazole pKa prediction

(6-Fluoro-1H-indazol-5-yl)methanol is a fluorinated heterocyclic building block belonging to the indazole family, with molecular formula C8H7FN2O and molecular weight 166.15 g/mol. It features a 6-fluoro substituent on the indazole bicyclic core and a hydroxymethyl group at the 5-position, providing a versatile synthetic handle for further derivatization.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 1360894-74-1
Cat. No. B1449126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-1H-indazol-5-yl)methanol
CAS1360894-74-1
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1CO)F
InChIInChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11)
InChIKeyNFTUQEUJXOSUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Fluoro-1H-indazol-5-yl)methanol (CAS 1360894-74-1): Fluorinated Indazole-5-methanol Building Block for Kinase-Focused Medicinal Chemistry


(6-Fluoro-1H-indazol-5-yl)methanol is a fluorinated heterocyclic building block belonging to the indazole family, with molecular formula C8H7FN2O and molecular weight 166.15 g/mol . It features a 6-fluoro substituent on the indazole bicyclic core and a hydroxymethyl group at the 5-position, providing a versatile synthetic handle for further derivatization . Predicted physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 377.8±27.0 °C, and a predicted pKa of 13.21±0.40 . The compound is primarily employed as a synthetic intermediate in the preparation of kinase inhibitors, particularly Rho-associated kinase (ROCK) inhibitors and mineralocorticoid receptor antagonists (MRA), where the 6-fluoro substitution pattern has been shown to confer favorable metabolic stability and target potency [1].

Why Non-Fluorinated or Regioisomeric Indazole-5-methanols Cannot Substitute for (6-Fluoro-1H-indazol-5-yl)methanol in Downstream Synthesis


Indazole-5-methanol derivatives are not interchangeable building blocks. The position of fluorine substitution on the indazole core directly modulates the heterocycle's electronic character, acidity, and lipophilicity, which in turn govern reactivity in downstream transformations and the biological properties of final compounds [1]. Specifically, 6-fluorination lowers the indazole NH pKa by approximately 0.8 log units relative to the non-fluorinated analog (predicted pKa 13.21 vs. 14.00), altering nucleophilic behavior in N-alkylation reactions and metal-catalyzed cross-couplings . Furthermore, the 6-fluoro-5-hydroxymethyl regiochemical arrangement provides a unique electronic push-pull system that is absent in the 3-fluoro isomer, directly impacting the structure-activity relationships (SAR) observed in kinase inhibitor programs where this scaffold has been successfully deployed [2].

Quantitative Differentiation Evidence for (6-Fluoro-1H-indazol-5-yl)methanol vs. Closest Analogs


pKa Modulation: 6-Fluorination Lowers Indazole NH Acidity by ~0.8 Log Units vs. Non-Fluorinated 1H-Indazole-5-methanol

The predicted pKa of the indazole NH proton in (6-Fluoro-1H-indazol-5-yl)methanol is 13.21±0.40, compared to 14.00±0.40 for the non-fluorinated analog 1H-Indazole-5-methanol (CAS 478828-52-3) . This ~0.8 pKa unit decrease, attributable to the electron-withdrawing effect of the 6-fluoro substituent, translates to an approximately 6.3-fold increase in NH acidity. In practical terms, this shifts the deprotonation equilibrium under basic N-alkylation conditions, altering the ratio of N1 vs. N2 alkylation products and affecting regioselectivity in downstream diversification [1]. The non-fluorinated analog, with its higher pKa, would require stronger base conditions to achieve comparable deprotonation, potentially leading to different impurity profiles in multi-step syntheses.

Physicochemical profiling N-alkylation reactivity Indazole pKa prediction

Lipophilicity Tuning: 6-Fluoro Substitution Reduces LogP by ~0.37 Units vs. Non-Fluorinated 1H-Indazole-5-methanol

The predicted LogP of (6-Fluoro-1H-indazol-5-yl)methanol is 0.69, compared to a predicted LogP of 1.0552 for 1H-Indazole-5-methanol . This ΔLogP of -0.37 indicates that 6-fluorination increases polarity despite the addition of a hydrophobic fluorine atom, due to the strong electron-withdrawing inductive effect that polarizes the aromatic system [1]. The lower LogP translates to improved aqueous solubility, which is a critical parameter for intermediates used in aqueous reaction media or when the final drug target requires reduced lipophilicity to mitigate CYP450-mediated metabolism and phospholipidosis risk.

Lipophilicity LogP comparison Drug-likeness Metabolic stability

Validated Scaffold Pedigree: (6-Fluoro-1H-indazol-5-yl)methanol is the Core Fragment of GSK429286A, a Potent ROCK1/2 Inhibitor with Defined Sub-Nanomolar Selectivity

The (6-fluoro-1H-indazol-5-yl) fragment constitutes the hinge-binding pharmacophore of GSK429286A (CAS 864082-47-3), a well-characterized Rho-kinase inhibitor. GSK429286A inhibits ROCK1 with an IC50 of 14 nM and ROCK2 with an IC50 of 63 nM, while showing substantially weaker inhibition of the related kinases RSK (IC50 = 780 nM, 56-fold selectivity over ROCK1) and p70S6K (IC50 = 1940 nM, 139-fold selectivity) . The 6-fluoro substituent on the indazole core is a critical determinant of this selectivity profile; the non-fluorinated indazole analog of GSK429286A shows markedly reduced potency against ROCK isoforms [1]. (6-Fluoro-1H-indazol-5-yl)methanol serves as the direct synthetic precursor to the 6-fluoro-1H-indazol-5-amine intermediate that couples to form the final GSK429286A structure, providing a validated entry point to this therapeutically relevant chemical space .

ROCK inhibitor GSK429286A Kinase selectivity Scaffold validation

Metabolic Stability Advantage: 6-Fluoroindazole Scaffolds Confer Superior Metabolic Stability in MRA Development vs. Non-Fluorinated Indazoles

In a medicinal chemistry campaign targeting indazole-based mineralocorticoid receptor antagonists (MRAs), the 6-fluoroindazole scaffold (specifically compound 26) was identified as a 'potent MRA with excellent metabolic stability' following a de novo synthesis effort that explored non-fluorinated, 4-fluoro, 5-fluoro, and 6-fluoro substitution patterns [1]. The 6-fluoro substituent strategically blocks a metabolic soft spot on the indazole core (position 6 is a known site of CYP-mediated oxidation), while the 5-hydroxymethyl group in (6-Fluoro-1H-indazol-5-yl)methanol provides a synthetic handle for late-stage diversification via C-H borylation chemistry, as demonstrated in the same study [2]. In contrast, non-fluorinated indazole analogs in this series suffered from rapid oxidative metabolism, and alternative fluoro-regioisomers (e.g., 4-fluoro) showed suboptimal MRA potency.

Metabolic stability Mineralocorticoid receptor antagonist Late-stage functionalization Fluorine blocking

Functional Group Versatility: 5-Hydroxymethyl Enables Broader Derivatization Pathways vs. 6-Fluoro-1H-indazol-3-ol (a Competing Building Block)

The 5-hydroxymethyl group in (6-Fluoro-1H-indazol-5-yl)methanol can be directly converted to aldehyde (–CHO), carboxylic acid (–COOH), halide (–CH2X), amine (–CH2NH2), ether (–CH2OR), or ester (–CH2OCOR) functionalities through well-established transformations, enabling access to diverse chemotypes from a single building block [1]. In contrast, 6-fluoro-1H-indazol-3-ol (CAS 2065250-25-9), while a validated DAAO inhibitor scaffold with IC50 = 0.12 μM , presents a phenolic 3-OH group that is less amenable to the broad range of nucleophilic displacement and oxidation reactions available to the benzylic alcohol of the 5-methanol derivative. The 3-OH group is tautomerically coupled to the indazole ring system (existing as 3-hydroxy-1H-indazole ↔ 1H-indazol-3-one), which can complicate regioselective functionalization [2].

Synthetic versatility Hydroxymethyl handle Functional group interconversion Building block comparison

High-Impact Application Scenarios for (6-Fluoro-1H-indazol-5-yl)methanol Based on Quantitative Differentiation Evidence


Synthesis of Selective Rho-Kinase (ROCK) Inhibitors Targeting Cardiovascular and Neurological Disorders

The (6-fluoro-1H-indazol-5-yl) scaffold is the validated pharmacophoric core of GSK429286A, which inhibits ROCK1 with an IC50 of 14 nM and exhibits 56-fold selectivity over RSK and 139-fold selectivity over p70S6K . (6-Fluoro-1H-indazol-5-yl)methanol serves as the direct precursor to the 6-fluoro-1H-indazol-5-amine coupling partner, and its hydroxymethyl group enables introduction of diverse amide, urea, or sulfonamide linkers to the hinge-binding motif [4]. This application is particularly relevant for groups developing next-generation ROCK inhibitors with improved selectivity profiles for hypertension, glaucoma, or spinal cord injury indications, where GSK429286A has demonstrated oral activity and dose-dependent blood pressure reduction in spontaneously hypertensive rats .

Late-Stage Diversification of Mineralocorticoid Receptor Antagonist (MRA) Leads via C-H Borylation Chemistry

The 6-fluoroindazole core, accessible from (6-Fluoro-1H-indazol-5-yl)methanol, has been demonstrated as a privileged scaffold for MRA development with excellent metabolic stability, outperforming non-fluorinated and alternative regioisomeric indazoles . The 5-hydroxymethyl group provides a synthetic anchor for late-stage C-H borylation, enabling high-throughput diversification of advanced intermediates without de novo resynthesis of the entire scaffold [4]. This scenario is ideal for pharmaceutical development groups seeking to rapidly explore SAR around a metabolically stable MRA core, particularly for cardiovascular indications such as heart failure and hypertension, where MRAs like spironolactone and eplerenone are established therapies.

Construction of 5-Substituted Indazole Kinase Inhibitor Libraries via Parallel Synthesis

The 5-hydroxymethyl group enables straightforward conversion to 5-formyl, 5-carboxy, 5-aminomethyl, and 5-halomethyl derivatives, each of which can serve as a diversification point for library synthesis . Patents covering 5-substituted indazoles as kinase inhibitors (targeting GSK-3, ROCK, JAK, AKT, PAK4, PLK, CK2, and others) explicitly describe the 6-fluoro-5-substituted indazole pattern as a productive kinase inhibitor motif [4]. The lower pKa of the 6-fluoro derivative (13.21 vs. 14.00 for the non-fluorinated analog) provides improved N1-alkylation regioselectivity under mild basic conditions, reducing chromatographic purification burden during library production .

Metabolically Stabilized Fragment-Based Drug Discovery (FBDD) Using the 6-Fluoroindazole Core

Fragment-based screening programs targeting enzymes with aromatic-rich active sites (kinases, oxidases, nuclear receptors) can deploy (6-Fluoro-1H-indazol-5-yl)methanol as a pre-validated fragment with intrinsic metabolic stability advantages . The reduced LogP (0.69 vs. 1.06 for the non-fluorinated analog) supports higher aqueous solubility for fragment soaking or biochemical assay conditions, while the 6-fluoro substituent blocks a known cytochrome P450 oxidation site, reducing the likelihood of rapid metabolic clearance in downstream lead optimization [4]. This contrasts favorably with non-fluorinated indazole fragments, which may require additional optimization cycles to address metabolic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Fluoro-1H-indazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.